1-(3-Chloro-4-fluorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Overview
Description
1,2,4-Triazole is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . Piperazine is a six-membered ring containing two nitrogen atoms. Both of these components are common in many pharmaceutical compounds due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . Piperazine derivatives can be synthesized through a variety of methods, including the reaction of 1,2-dichloroethane with ammonia .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives and piperazine derivatives can vary greatly depending on the substituents attached to the rings. The presence of different substituents can significantly affect the compounds’ physical and chemical properties, as well as their biological activities .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole and piperazine derivatives can also vary greatly depending on their structure. For example, 1,2,4-triazole derivatives can undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole and piperazine derivatives can vary greatly depending on their structure. For example, the presence of different substituents can significantly affect the compounds’ solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
The safety and hazards of 1,2,4-triazole and piperazine derivatives can vary greatly depending on their structure. Some 1,2,4-triazole and piperazine derivatives are used in pharmaceuticals and are generally considered safe at therapeutic doses, but they can cause side effects and can be toxic at high doses .
Future Directions
The future research directions in the field of 1,2,4-triazole and piperazine derivatives could involve the design and synthesis of new derivatives with improved biological activities and reduced side effects. In silico pharmacokinetic and molecular modeling studies could also be useful for the rational design and development of new drugs .
properties
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2S/c19-14-11-13(3-4-15(14)20)29(27,28)25-9-7-24(8-10-25)17-6-5-16-21-22-18(12-1-2-12)26(16)23-17/h3-6,11-12H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERKDOLVYCYYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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